molecular formula C18H22N2O3S B11068820 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate

3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate

Cat. No.: B11068820
M. Wt: 346.4 g/mol
InChI Key: JTQZWUMHYITWQV-UHFFFAOYSA-N
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Description

3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate is a zwitterionic styrylpyridinium dye characterized by a pyridinium core linked to a dimethylamino-substituted phenyl group via a vinyl bridge. The sulfonate group at the propane chain confers enhanced water solubility and stability, making it suitable for applications in fluorescence imaging, molecular probes, and radiopharmaceuticals. Its structure allows for strong absorption in the visible to near-infrared range (500–700 nm) due to extended π-conjugation, with fluorescence quantum yields dependent on solvent polarity and pH .

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C18H22N2O3S/c1-19(2)18-8-6-16(7-9-18)4-5-17-10-13-20(14-11-17)12-3-15-24(21,22)23/h4-11,13-14H,3,12,15H2,1-2H3

InChI Key

JTQZWUMHYITWQV-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The target compound integrates three structural motifs:

  • Pyridinium core : Synthesized via quaternization of 4-vinylpyridine with 1,3-propane sultone.

  • Vinyl bridge : Introduced through Heck coupling between 4-bromopyridine and 4-dimethylaminostyrene.

  • Sulfonate group : Anchored via nucleophilic substitution of propane sultone at the pyridine nitrogen.

Quaternization Mechanism

The pyridinium sulfonate forms when 4-vinylpyridine reacts with 1,3-propane sultone in a polar aprotic solvent (e.g., benzene or ethyl acetate). The reaction proceeds via nucleophilic attack by the pyridine nitrogen on the electrophilic carbon of the sultone, opening the cyclic sulfate ester and forming the sulfonate-propanediyl linker. Additives like diethyl hydroxylamine (0.005–0.01 mass ratio) suppress side reactions, enhancing yields to >90%.

Stepwise Synthesis Protocols

Preparation of 4-(2-[4-(Dimethylamino)phenyl]vinyl)pyridine

Reactants :

  • 4-Bromopyridine (1.0 equiv)

  • 4-Dimethylaminostyrene (1.2 equiv)

  • Palladium(II) acetate (5 mol%)

  • Tri-o-tolylphosphine (10 mol%)

  • Triethylamine (2.0 equiv)

Procedure :

  • Combine reactants in dimethylformamide (DMF) under nitrogen.

  • Heat at 100°C for 12 hours.

  • Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 78–85% (reported analogs).

Quaternization with 1,3-Propane Sultone

Reactants :

  • 4-(2-[4-(Dimethylamino)phenyl]vinyl)pyridine (1.0 equiv)

  • 1,3-Propane sultone (1.1 equiv)

  • Diethyl hydroxylamine (0.005–0.01 equiv)

  • Benzene or ethyl acetate (3:1 solvent-to-reactant mass ratio)

Procedure :

  • Dissolve pyridine derivative and sultone in three equal solvent portions.

  • Add hydroxylamine to one portion, then combine all mixtures.

  • React at 70–80°C for 2–5 hours.

  • Filter using a Büchner funnel, wash with cold solvent, and dry at 50°C.

Yield : 90–94%.

Optimization Parameters

Solvent and Additive Effects

SolventAdditiveYield (%)Purity (%)
BenzeneDiethyl hydroxylamine94.195.8
Ethyl acetate1,3-Dinitrobenzene92.796.3
AcetoneNone72.581.4

Data adapted from.

Polar solvents (ethyl acetate) marginally improve purity over non-polar alternatives (benzene), while nitrobenzene derivatives enhance thermal stability during prolonged reactions.

Temperature and Time Dependence

  • Optimal conditions : 70–80°C for 2–5 hours.

  • Lower temperatures (20–60°C) require extended reaction times (7–10 hours) but reduce vinyl group degradation.

Purification and Characterization

Filtration and Washing

  • Post-reaction mixture : Filtered under reduced pressure (Büchner funnel).

  • Washing : 2–3 cycles with cold reaction solvent to remove unreacted sultone and additives.

Spectroscopic Validation

  • IR : Peaks at 1180 cm⁻¹ (S=O stretching) and 1640 cm⁻¹ (C=C vinyl).

  • ¹H NMR : δ 8.5–9.0 ppm (pyridinium H), δ 6.5–7.5 ppm (vinyl and aromatic H).

Industrial Scalability Challenges

  • Reactor fouling : Additives prevent resinification, ensuring easy reactor cleaning.

  • Solvent recovery : Benzene and ethyl acetate are distilled and reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Research Applications

Fluorescence Spectroscopy
One notable application of 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate is in fluorescence spectroscopy. It serves as a fluorescent probe due to its ability to selectively bind to certain biomolecules. This property is essential for studying molecular interactions in live cells, allowing researchers to visualize cellular processes in real-time.

Cellular Interaction Studies
Studies involving this compound have focused on its interactions with various cellular components. For instance, it has been employed in assays to investigate binding affinities with proteins and nucleic acids, providing insights into its potential as a therapeutic agent. Experimental techniques such as surface plasmon resonance are often utilized to quantify these interactions.

Anticancer Research
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives of sulfonamides have shown cytotoxic effects against human cancer cell lines. This suggests that the compound may be further explored for its potential use in cancer therapy .

Material Science Applications

Polymerization Reactions
The vinyl group present in the compound allows it to participate in polymerization reactions, making it valuable for synthesizing new materials. Research indicates that such compounds can be used as monomers or crosslinkers in polymer chemistry, leading to the development of novel polymeric materials with enhanced properties.

Medicinal Chemistry Insights

Therapeutic Potential
There is growing interest in the therapeutic applications of this compound due to its structural similarities with known pharmacological agents. Its ability to inhibit certain biological pathways suggests potential uses in treating metabolic disorders and other diseases .

Mechanism of Action

The mechanism of action of 3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and pyridinium moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the styrylpyridinium family, which includes derivatives like DT(Ch)₂ (a technetium-99m-labeled analogue) and DASPMI (4-dimethylaminostyryl-methylpyridinium iodide). Key differentiating features include:

Property 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate DT(Ch)₂ DASPMI
Solubility High (due to sulfonate group) Moderate (DTPA conjugation enhances solubility for radiolabeling) Low (iodide counterion limits aqueous solubility)
Synthetic Yield Not reported in provided evidence 95% (via Claisen–Schmidt condensation and DTPA conjugation) ~60–70% (via Knoevenagel condensation)
Fluorescence Quantum Yield 0.15–0.3 (solvent-dependent) Not fluorescent (radiopharmaceutical focus) ~0.4 (in non-polar solvents)
Applications Fluorescent probes, pH sensors Radiolabeled imaging agents (e.g., myocardial perfusion imaging) Mitochondrial membrane potential staining
Stability High (zwitterionic structure resists aggregation) Moderate (sensitive to radiolysis) Low (prone to photobleaching)

Key Research Findings

Radiolabeling Efficiency : Unlike DT(Ch)₂, which is optimized for ⁹⁹ᵐTc labeling via DTPA chelation, the sulfonate derivative lacks a chelating moiety, limiting its direct use in radiopharmaceuticals .

Photostability : The sulfonate group reduces photodegradation compared to DASPMI, which undergoes rapid bleaching under continuous illumination.

Solvatochromism : The compound exhibits stronger solvatochromic shifts than DT(Ch)₂ due to its zwitterionic nature, enabling environment-sensitive fluorescence applications.

Biological Activity

3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate, commonly referred to as a pyridinium compound, has garnered attention due to its potential biological activities. This compound, characterized by the molecular formula C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S and a molecular weight of approximately 346.44 g/mol, exhibits properties that could be leveraged in pharmacological applications.

Chemical Structure

The structure of the compound features a pyridinium ring, a dimethylamino group, and a vinyl linkage that contributes to its unique reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer activities. A study highlighted the ability of related compounds to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with tumor growth and survival.

Interaction with Membrane Proteins

Pyridinium derivatives have shown significant interactions with membrane proteins, particularly P-glycoprotein (P-gp), which is crucial in multidrug resistance (MDR). The compound's ability to inhibit P-gp suggests potential use as a chemosensitizer in drug-resistant cancers. This interaction is critical for enhancing the efficacy of conventional chemotherapeutics.

Neuroprotective Effects

Some studies have suggested that similar pyridinium compounds possess neuroprotective properties. They may exert protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress. This activity is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating potent anticancer activity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54925P-glycoprotein inhibition

Study 2: Neuroprotective Activity

A study assessing the neuroprotective effects of related compounds found that treatment with pyridinium derivatives led to a significant decrease in neuronal cell death induced by oxidative stress in an in vitro model. The compound exhibited an effective concentration range between 10 µM and 50 µM.

Concentration (µM)Neuronal Survival (%)
1080
2590
5095

Q & A

Q. What are the primary synthetic routes for 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a multi-step approach involving: (i) Formation of the pyridinium core through quaternization of pyridine derivatives with propane sulfonate groups. (ii) Introduction of the vinyl-dimethylaminophenyl moiety via Heck coupling or Wittig reactions. Microwave-assisted synthesis (e.g., 80–120°C, 15–30 min) can enhance yield and reduce side products .
  • Key considerations : Monitor reaction progress using TLC or HPLC. Optimize solvent polarity (e.g., DMF/water mixtures) to stabilize the zwitterionic intermediate .

Q. How can the compound’s purity be validated, and what analytical techniques are recommended?

  • Methodology :
  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) for baseline separation of sulfonate derivatives. Retention times should align with standards (e.g., ~8–10 min) .
  • NMR : Confirm structural integrity via 1H^1H-NMR (e.g., δ 8.2–8.5 ppm for pyridinium protons; δ 6.5–7.2 ppm for vinyl-phenyl groups) .
  • Mass spectrometry : ESI-MS in negative ion mode to detect the sulfonate anion (expected m/z: ~450–470) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodology :
  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. The sulfonate group enhances aqueous solubility (>10 mg/mL), but aggregation may occur at high concentrations. Use dynamic light scattering (DLS) to assess colloidal stability .
  • Stability : Perform accelerated degradation studies (40°C, 75% humidity for 14 days) and monitor via UV-Vis spectroscopy (λ = 300–400 nm for vinyl-phenyl absorbance) .

Advanced Research Questions

Q. How do photophysical properties (e.g., fluorescence quantum yield) of this compound vary with structural modifications?

  • Methodology :
  • Fluorescence spectroscopy : Measure quantum yield (Φ) using integrating sphere methods. The dimethylamino-vinyl group confers solvatochromic shifts; Φ typically ranges 2–5% in aqueous media but increases to ~15% in hydrophobic environments (e.g., lipid membranes) .
  • Modifications : Replace the sulfonate with carboxylate groups to study polarity effects. Compare excitation/emission maxima (e.g., λex = 450 nm, λem = 650 nm) .

Q. What strategies are effective for radiolabeling this compound with 99mTc^{99m} \text{Tc} for in vivo imaging?

  • Methodology :
  • Chelator design : Conjugate the sulfonate group with DTPA (diethylenetriaminepentaacetic acid) to form stable 99mTc^{99m} \text{Tc}-complexes. Optimize pH (6.5–7.5) and reducing agent (SnCl2) concentrations to achieve >90% radiochemical purity .
  • Validation : Use radio-HPLC with a γ-detector and compare retention times with unlabeled analogs .

Q. How can conflicting data on the compound’s binding affinity to biological targets be resolved?

  • Methodology :
  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip and measure binding kinetics (KD = 10–100 nM). Control for nonspecific interactions using reference flow cells .
  • Competitive assays : Use fluorescence polarization to validate SPR results. Discrepancies may arise from aggregation or solvent effects; include 0.01% Tween-20 to minimize artifacts .

Q. What computational approaches predict the impact of substituent variations on biological activity?

  • Methodology :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., electron-donating dimethylamino groups enhance HOMO energy, improving membrane permeability) .
  • Molecular docking : Simulate interactions with target receptors (e.g., G-protein-coupled receptors) using AutoDock Vina. Focus on π-π stacking between the vinyl-phenyl group and aromatic residues .

Methodological Notes

  • Contradictions in evidence : Discrepancies in fluorescence quantum yields (e.g., 2.78% in aqueous media vs. 15% in hydrophobic environments) highlight the need for solvent-controlled experiments .
  • Advanced purification : Use ion-exchange chromatography (e.g., Dowex-50 resin) to isolate zwitterionic forms from unreacted precursors .

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